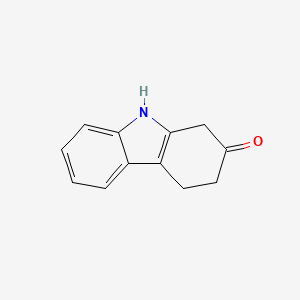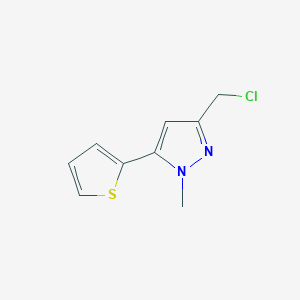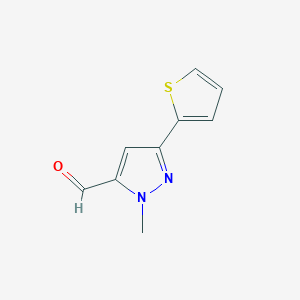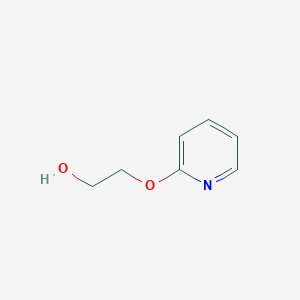
3,4-Dihydro-1H-carbazol-2(9H)-one
Vue d'ensemble
Description
3,4-Dihydro-1H-carbazol-2(9H)-one, commonly referred to as DHC, is a heterocyclic compound with a wide range of applications in the scientific and medical fields. It has been used for a variety of purposes, including as a precursor for the synthesis of other compounds, as a drug, and as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Carbodiimide Mediated Synthesis : 3,4-Dihydro-1H-carbazol-2(9H)-one, derived from tetrahydrocarbazole oxidation, is used to form novel thiazolidin-4-ones and thiazole derivatives. These are synthesized through reactions with N,N-dimethylformamide dimethyl acetal (DMF-DMA), thiosemicarbazone derivative, α-haloacids, and phenacyl bromides. The structures of these compounds are established through various spectral data and elemental analysis (Gautam & Chaudhary, 2014).
Rh(III)-Catalyzed C–H Activation/Intramolecular Cyclization : Utilizing cyclic 2-diazo-1,3-diketones and N-arylamides, a Rh(III)-catalyzed reaction involving C–H activation and cyclization yields N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones. This process is noted for its efficiency, simplicity, scalability, and tolerance of a broad range of functional groups. It produces only H2O and N2 as byproducts (Zuo et al., 2017).
- y-derivatives and other compounds during incubation with 2,3,4,9-tetrahydro-1H-carbazole. The products include 3-hydroxy-1,2,3,5,6,7,8,9-octahydrocarbazol-4-one and 6′-iminobicyclohexylidene-2′,4′-dien-2-one, among others. This demonstrates the potential for biotransformation of carbazole derivatives for various applications (Waldau et al., 2009).
Antimicrobial Activity : Synthesized 9H-carbazole derivatives have been evaluated for their antimicrobial properties. This involves converting carbazole into heterocyclic derivatives and testing them as potential antimicrobial agents, indicating the utility of carbazole derivatives in developing new antimicrobial solutions (Salih et al., 2016).
Synthesis in Medicinal Chemistry : Carbazole derivatives, including those involving 2,3-dihydro-1H-carbazol-4(9H)-one, are important in medicinal chemistry for their wide range of biological activities. Their modification can lead to compounds with antibacterial, antimalarial, anticancer, and anti-Alzheimer properties, making them valuable in drug development and pharmacology (Tsutsumi et al., 2016).
Synthesis of Novel Compounds for Organic Light Emitting Diodes : Carbazole derivatives, including those with 9H-carbazole structures, have been synthesized for applications in organic light-emitting diodes (OLEDs). These compounds, due to their photophysical properties, are investigated for use as active emissive layers in OLEDs, highlighting the importance of carbazole derivatives in the development of advanced electronic materials (Çiçek et al., 2018).
Photophysical Characterization : The photophysical properties of carbazole derivatives are studied for various applications. This includes investigation in different solvents, which is crucial for understanding their behavior in diverse environments, especially in the context of photochemistry and photophysics (Ghosh et al., 2013).
Propriétés
IUPAC Name |
1,3,4,9-tetrahydrocarbazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-4,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXBMDJOLNSLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-1H-carbazol-2(9H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1357055.png)






![N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1357071.png)

![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)
![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)
